molecular formula C16H14N4OS B2584123 N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide CAS No. 2034434-09-6

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide

Cat. No. B2584123
CAS RN: 2034434-09-6
M. Wt: 310.38
InChI Key: NLIXCFPQOHFQCB-UHFFFAOYSA-N
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Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The carboxamide group (-CONH2) is a functional group often seen in various organic compounds, including many drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in hydrolysis or condensation reactions. The bipyridine moiety could potentially coordinate with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar carboxamide group and the aromatic bipyridine and thiazole rings .

Scientific Research Applications

Synthesis and Biological Activity

  • Enaminones as Key Intermediates : Enaminones, including compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide, have been synthesized for their potential antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to standard treatments in certain cancer cell lines (Riyadh, 2011).

  • Antiviral Activity of Thiazole C-nucleosides : Thiazole nucleosides, structurally similar to the compound , have been evaluated for their in vitro activity against various viruses. These compounds have shown potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

  • Synthesis of Substituted Oxazoles : Research has focused on the synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide. These studies contribute to the development of compounds with potential pharmaceutical applications (Kumar et al., 2012).

  • Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, sharing a similar thiazole structure, have been synthesized and shown to possess diuretic activity (Yar & Ansari, 2009).

Chemical Synthesis and Characterization

  • Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines and pyridothiazines, which are chemically related to the compound of interest, has been achieved using both conventional and microwave techniques. This approach provides higher yields in shorter times (Youssef et al., 2012).

  • Synthesis for PET Imaging : Compounds structurally similar to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide have been synthesized for potential use in Positron Emission Tomography (PET) imaging of enzymes involved in neuroinflammation (Wang et al., 2018).

Potential Therapeutic Applications

  • Antipsychotic Agents : Heterocyclic carboxamides, akin to the compound , have been synthesized and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman et al., 1996).

  • Antiprion Activity : 2-Aminothiazoles, similar in structure to the compound of interest, have been identified as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).

  • Synthesis of c-Met Inhibitors : Compounds with structural features similar to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide have been synthesized and optimized for use as c-Met inhibitors, relevant in cancer therapy (Chu et al., 2021).

  • Development of Met Kinase Inhibitors : Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent Met kinase inhibitors, indicating potential cancer therapeutic applications (Schroeder et al., 2009).

Future Directions

The future research directions would depend on the intended applications of this compound. It could be explored for potential uses in areas like medicinal chemistry, materials science, or coordination chemistry .

properties

IUPAC Name

4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXCFPQOHFQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide

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